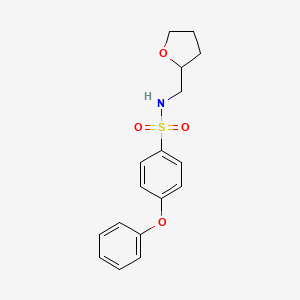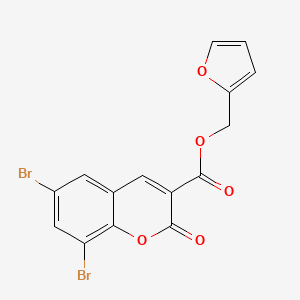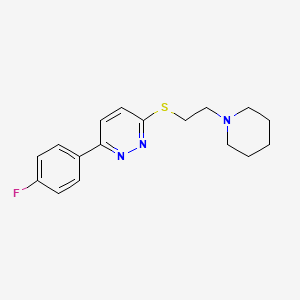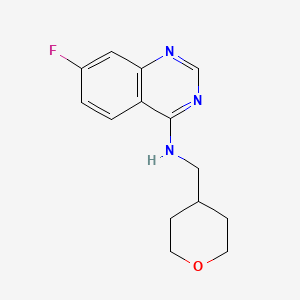
4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been explored in the context of developing high-affinity inhibitors and receptor antagonists. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, with specific compounds demonstrating potent inhibitory effects on kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury . Similarly, the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives has been undertaken to create novel nonsteroidal progesterone receptor antagonists, with the benzenesulfonanilide skeleton functioning as a new scaffold for these antagonists . Another study synthesized a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes, and evaluated their bioactivity, including cytotoxicity and inhibition of carbonic anhydrase .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives plays a crucial role in their bioactivity. The structure-activity relationship (SAR) of these compounds has been investigated to optimize their inhibitory effects on specific enzymes or receptors. For example, the presence of a 4-phenoxyphenyl group in the benzenesulfonamide scaffold has been found to be effective for the development of both progesterone receptor antagonists and glucocorticoid receptor modulators . The latter study also highlighted the importance of substituents on the benzenesulfonamide scaffold, with a 4-cyano derivative showing potent glucocorticoid receptor antagonistic activity .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives can be influenced by the presence of various functional groups. In the context of receptor modulation, the introduction of different substituents has been shown to affect the binding affinity and selectivity of the compounds towards their targets . Additionally, the direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes has been demonstrated, showcasing the potential for chemical transformations involving benzenesulfonamide-related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structures. These properties are essential for the compounds' bioavailability, stability, and overall efficacy as inhibitors or receptor antagonists. While the papers provided do not delve into detailed physical property analysis, the biochemical evaluations and bioactivity studies suggest that the compounds possess the necessary stability and bioactivity for potential therapeutic applications . The endurance test of a nickel complex in the hydroxylation of benzene indicates a high turnover number, suggesting a stable and efficient catalytic process .
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Benzenesulfonamide derivatives, such as zinc phthalocyanines substituted with benzenesulfonamide units, demonstrate significant potential in photodynamic therapy (PDT) due to their high singlet oxygen quantum yield and good fluorescence properties. These compounds, characterized by their ability to generate reactive oxygen species upon light activation, are explored for the treatment of cancer. The research highlights the importance of such derivatives as Type II photosensitizers in PDT, offering a non-invasive treatment option for various cancers (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Applications in Organic Chemistry
The role of benzenesulfonamide derivatives extends to synthetic organic chemistry, where they serve as intermediates in the synthesis of a variety of compounds. For instance, the directed ortho metalation (DoM) technique utilizes benzenesulfonamides for heterocyclic synthesis, showcasing the versatility of these compounds in constructing complex molecular architectures. This methodology highlights the utility of sulfonamides in facilitating various chemical transformations, including rearrangements and cross-coupling reactions, which are pivotal in medicinal chemistry and drug development (Familoni, 2002).
Inhibition Studies and Biological Screening
Sulfonamide derivatives have been extensively studied for their inhibitory activities against various biological targets. For example, compounds synthesized from benzenesulfonamide scaffolds have shown potential as carbonic anhydrase inhibitors. These studies not only contribute to understanding the mechanism of action of these inhibitors but also open avenues for the development of therapeutic agents against diseases where carbonic anhydrase is a relevant target (Gul et al., 2016).
Novel Nonsteroidal Receptor Antagonists
Further research has led to the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal antagonists for various receptors, including progesterone and glucocorticoid receptors. These findings are significant in the context of treating diseases such as uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders, showcasing the therapeutic potential of benzenesulfonamide derivatives in clinical settings (Yamada et al., 2016).
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-23(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)22-14-5-2-1-3-6-14/h1-3,5-6,8-11,16,18H,4,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLJKBAYZHMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)

![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)

![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate](/img/structure/B2541449.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2541450.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2541456.png)
![1-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541457.png)
![N-[(2-Morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2541460.png)
![4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2541461.png)
![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541462.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2541464.png)